molecular formula C13H12ClNO2 B11864124 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanone

1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanone

Cat. No.: B11864124
M. Wt: 249.69 g/mol
InChI Key: QRGUETCHAPLNFI-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanone is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanone is an organic compound with promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Composition

  • Molecular Formula : C₁₃H₁₂ClNO₂
  • Molecular Weight : 251.71 g/mol
  • Structural Features : The compound features a quinoline ring system with an ethoxy group and a chloro substituent, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. The mechanism of action appears to involve the inhibition of key enzymes responsible for microbial growth.

Anticancer Activity

This compound has been evaluated for its anticancer potential through various in vitro and in vivo studies. Key findings include:

  • Inhibition of Kinases : Molecular docking studies suggest that this compound can effectively bind to specific kinases involved in cancer progression, potentially inhibiting their activity.
  • Cell Viability Assays : In cell line studies, this compound has demonstrated a dose-dependent reduction in cell viability in several cancer types, indicating its potential as a therapeutic agent.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes that are critical for cancer cell survival and proliferation.
  • Molecular Interactions : Its quinoline structure allows for effective interactions with DNA and proteins involved in cellular signaling pathways.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar quinoline derivatives:

Compound NameStructureUnique Features
1-(2-Chloroquinolin-3-yl)ethanoneC₁₃H₉ClN₁OLacks ethoxy group; simpler structure
1-(2-Chloro-6-methylquinolin-3-yl)ethanoneC₁₃H₉ClN₁OMethyl substitution instead of ethoxy
1-(2-Chloro-7-methoxyquinolin-3-yl)ethanoneC₁₃H₉ClN₁O₂Methoxy group at position 7; different biological profile

This table highlights how variations in substituents can influence the chemical behavior and biological activity of quinoline derivatives.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Testing : A study reported that the compound displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those for standard antibiotics.
  • Anticancer Efficacy : In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a notable decrease in cell proliferation rates compared to control groups.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and improved survival outcomes, supporting its potential as an anticancer agent.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

1-(2-chloro-6-ethoxyquinolin-3-yl)ethanone

InChI

InChI=1S/C13H12ClNO2/c1-3-17-10-4-5-12-9(6-10)7-11(8(2)16)13(14)15-12/h4-7H,3H2,1-2H3

InChI Key

QRGUETCHAPLNFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)C

Origin of Product

United States

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